

# Spectroscopic Analysis of 2-Bromo-6-phenoxy pyridine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Bromo-6-phenoxy pyridine

Cat. No.: B189388

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Bromo-6-phenoxy pyridine**. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from closely related analogs, namely 2-Bromo-6-methoxy pyridine and 2-phenoxy pyridine, to predict and interpret the spectroscopic features of **2-Bromo-6-phenoxy pyridine**. The methodologies and expected data presented herein serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **2-Bromo-6-phenoxy pyridine** based on the analysis of its structural analogs. These values provide a baseline for the expected spectroscopic signatures of the molecule.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~ 7.6 - 7.8	t	~ 8.0	H-4 (Pyridine)
~ 7.3 - 7.5	m	-	Phenyl H-ortho, H-para
~ 7.1 - 7.3	m	-	Phenyl H-meta
~ 6.9 - 7.1	d	~ 8.0	H-3 (Pyridine)
~ 6.7 - 6.9	d	~ 8.0	H-5 (Pyridine)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (100 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 163	C-6 (Pyridine)
~ 154	C-ipso (Phenyl)
~ 142	C-2 (Pyridine)
~ 140	C-4 (Pyridine)
~ 130	C-para (Phenyl)
~ 125	C-meta (Phenyl)
~ 122	C-ortho (Phenyl)
~ 118	C-5 (Pyridine)
~ 110	C-3 (Pyridine)

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Assignment
~ 3100 - 3000	C-H stretch (Aromatic)
~ 1580 - 1560	C=C/C=N stretch (Pyridine ring)
~ 1480 - 1450	C=C stretch (Phenyl ring)
~ 1240 - 1200	C-O-C stretch (Asymmetric)
~ 1050 - 1010	C-O-C stretch (Symmetric)
~ 700 - 650	C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Assignment
249/251	[M] <sup>+</sup> (Molecular ion peak with bromine isotopes)
170	[M - Br] <sup>+</sup>
156	[M - C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
93	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
78	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Bromo-6-phenoxy**pyridine in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Spectroscopy:
  - Instrument: 400 MHz NMR Spectrometer.

- Parameters:
  - Pulse Sequence: Standard proton pulse sequence.
  - Spectral Width: -2 to 12 ppm.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1.0 s.
  - Temperature: 298 K.
- <sup>13</sup>C NMR Spectroscopy:
  - Instrument: 100 MHz NMR Spectrometer.
  - Parameters:
    - Pulse Sequence: Proton-decoupled carbon pulse sequence.
    - Spectral Width: 0 to 180 ppm.
    - Number of Scans: 1024-4096.
    - Relaxation Delay: 2.0 s.
    - Temperature: 298 K.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a thin disk.
- Data Acquisition:
  - Instrument: FT-IR Spectrometer with a DTGS detector.

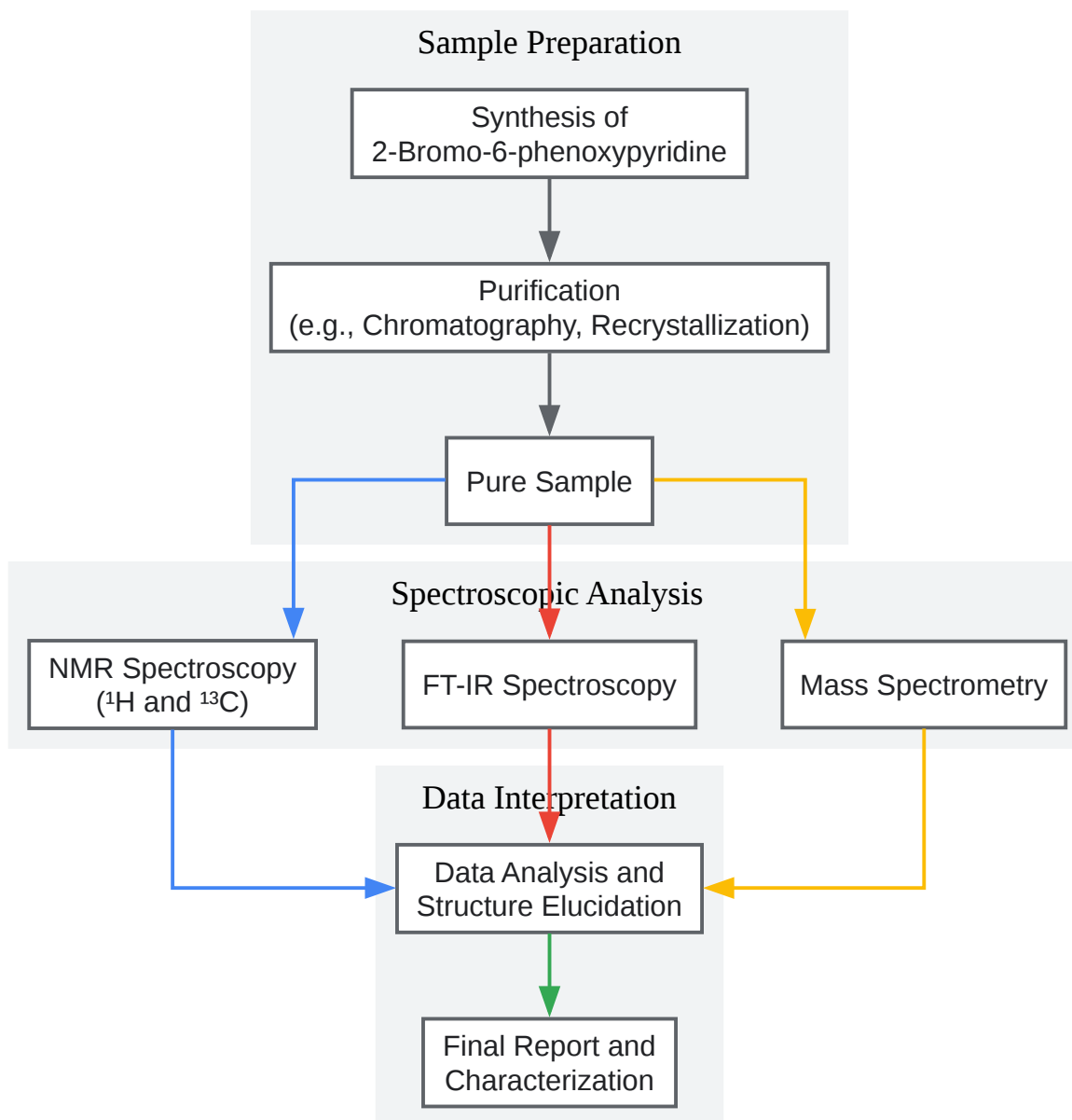
- Parameters:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
  - A background spectrum should be collected and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Data Acquisition:
  - Instrument: Mass spectrometer with an Electron Ionization (EI) source.
  - Parameters:
    - Ionization Mode: Electron Ionization (EI).
    - Electron Energy: 70 eV.
    - Mass Range:  $m/z$  50-350.
    - Inlet System: Direct infusion or Gas Chromatography (GC) for sample introduction.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Bromo-6-phenoxy pyridine**.



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Caption: Workflow for Spectroscopic Analysis.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)